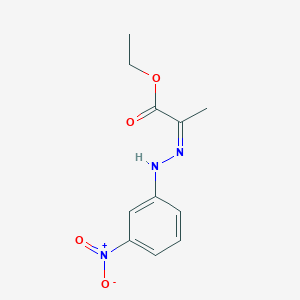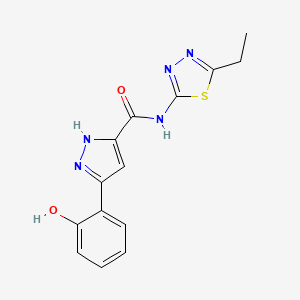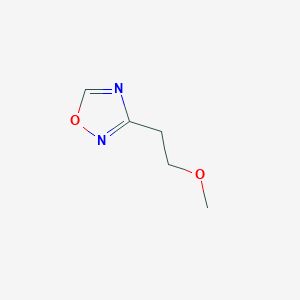![molecular formula C29H21ClN2O5S B14095452 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095452.png)
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, an ethoxy group, a thiazole ring, and a chromeno-pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
The synthesis of 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiazole Ring: This step typically involves the reaction of a suitable thiourea derivative with an α-haloketone under acidic or basic conditions to form the thiazole ring.
Introduction of the Chromeno-Pyrrole Moiety: This involves cyclization reactions where a suitable precursor undergoes intramolecular cyclization to form the chromeno-pyrrole structure.
Functional Group Modifications: The benzyloxy and ethoxy groups are introduced through nucleophilic substitution reactions, often using benzyl chloride and ethyl iodide, respectively.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiazole and chromeno-pyrrole moieties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Chemical Biology: The compound serves as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials, such as dyes and polymers, due to its unique structural features.
作用機序
The mechanism of action of 1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-[4-(Benzyloxy)-3-ethoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in their overall structure and biological activities.
Chromeno-Pyrrole Compounds: Similar compounds with chromeno-pyrrole structures may exhibit different pharmacological properties based on the substituents attached to the core structure.
Benzyloxy and Ethoxy Substituted Compounds: These compounds may have varying degrees of biological activity depending on the position and nature of the substituents.
By comparing these compounds, the unique combination of functional groups in this compound can be appreciated for its potential in various scientific and industrial applications.
特性
分子式 |
C29H21ClN2O5S |
|---|---|
分子量 |
545.0 g/mol |
IUPAC名 |
7-chloro-1-(3-ethoxy-4-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H21ClN2O5S/c1-2-35-23-14-18(8-10-22(23)36-16-17-6-4-3-5-7-17)25-24-26(33)20-15-19(30)9-11-21(20)37-27(24)28(34)32(25)29-31-12-13-38-29/h3-15,25H,2,16H2,1H3 |
InChIキー |
WNQNISHYICHDED-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14095381.png)
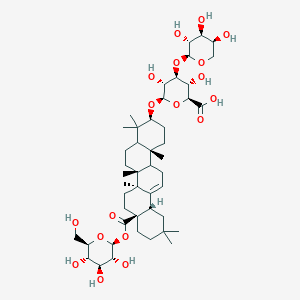
![1,3,6-trimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14095404.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095421.png)
![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14095431.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(4-methylpiperidin-1-yl)ethoxy]phenol](/img/structure/B14095436.png)
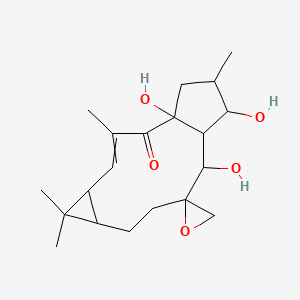
![1-(3-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095451.png)
